molecular formula C22H12F5N B14202073 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole CAS No. 847613-99-4

1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole

Cat. No.: B14202073
CAS No.: 847613-99-4
M. Wt: 385.3 g/mol
InChI Key: OGCQWWYLXKMHKT-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and two phenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of pentafluorobenzene with diphenylacetylene in the presence of a suitable catalyst. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the pyrrole ring. The reaction conditions often involve elevated temperatures and inert atmosphere to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pentafluorophenyl compounds .

Scientific Research Applications

1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole stands out due to its combination of the pentafluorophenyl group with a pyrrole ring, providing unique electronic and steric properties

Properties

CAS No.

847613-99-4

Molecular Formula

C22H12F5N

Molecular Weight

385.3 g/mol

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)-2,5-diphenylpyrrole

InChI

InChI=1S/C22H12F5N/c23-17-18(24)20(26)22(21(27)19(17)25)28-15(13-7-3-1-4-8-13)11-12-16(28)14-9-5-2-6-10-14/h1-12H

InChI Key

OGCQWWYLXKMHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4

Origin of Product

United States

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